![molecular formula C21H24NNaO8S B104501 sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate CAS No. 1225497-78-8](/img/structure/B104501.png)
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Overview
Description
Chemical Identity: The compound, commonly known as ON 01910.Na or Rigosertib Sodium, has the IUPAC name sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate. Its molecular formula is C₂₁H₂₄NNaO₈S (molecular weight: 497.47 g/mol) with CAS numbers 1225497-78-8 and 592542-60-4 .
Synthesis: ON 01910.Na is synthesized via hydrolysis of its methyl ester precursor, (E)-methyl-2-(2-methoxy-5-((2′,4′,6′-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate, using aqueous sodium hydroxide .
Biological Activity: As a multi-kinase inhibitor, ON 01910.Na targets cyclin D-overexpressing cancers, inducing selective apoptosis in malignant cells while sparing normal cells. It is in phase III clinical trials for myelodysplastic syndromes (MDS) .
Preparation Methods
Synthesis of (E)-5-(((2,4,6-Trimethoxystyryl)Sulfonyl)Methyl)-2-Methoxyphenol (ON-013100)
The free acid form of the compound, ON-013100 (CAS 865783-95-5), serves as the immediate precursor to the sodium salt. Two primary routes dominate its synthesis:
Sulfonation of Styryl Intermediate
This method involves the reaction of 2,4,6-trimethoxystyrene with a sulfonating agent, followed by coupling with a phenolic component:
-
Sulfonation of 2,4,6-Trimethoxystyrene :
-
Coupling with 2-Methoxy-5-(Hydroxymethyl)Phenol :
Heck Coupling for Ethenyl Sulfonyl Formation
An alternative approach employs a palladium-catalyzed Heck reaction to construct the ethenyl sulfonyl moiety :
-
Substrates :
-
2,4,6-Trimethoxyiodobenzene.
-
Sodium vinyl sulfonate.
-
-
Catalyst System :
-
Reaction :
-
Methylation and Functionalization :
Sodium Salt Formation
The conversion of ON-013100 to its sodium salt is achieved through neutralization:
-
Reaction Conditions :
-
Workup :
-
Purity Analysis :
Optimization and Comparative Analysis
Key Parameters Affecting Yield
Impurity Profile
Common impurities identified during synthesis:
-
Des-methyl Analog : Arises from incomplete methylation (3–5% without DMS excess) .
-
Z-Isomer : Forms during Heck coupling (<2% with Pd(OAc)₂/PPh₃) .
Scale-Up Considerations
Chemical Reactions Analysis
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and sulfides .
Scientific Research Applications
Treatment of Myelodysplastic Syndromes (MDS)
Rigosertib has been studied extensively for its efficacy in treating MDS. Clinical trials have shown that it can improve hematological responses in patients who are resistant to standard treatments. The FDA has granted Orphan Drug Designation for rigosertib due to its potential benefits for patients with this rare disease .
Other Cancer Types
Beyond MDS, rigosertib is being investigated for use in various solid tumors and hematological malignancies. Its ability to target multiple signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
Case Study 1: Efficacy in MDS Patients
A phase II clinical trial evaluated the safety and efficacy of rigosertib in patients with higher-risk MDS. Results indicated a significant improvement in overall response rates compared to historical controls. Patients demonstrated increased survival rates and improved quality of life metrics during treatment .
Case Study 2: Combination Therapy
Research has also explored the use of rigosertib in combination with other chemotherapeutic agents. One study found that combining rigosertib with azacitidine resulted in enhanced anti-tumor activity compared to either agent alone. This combination therapy is currently under investigation in ongoing clinical trials .
Mechanism of Action
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate exerts its effects through multiple mechanisms:
Inhibition of Polo-like kinase 1 (Plk1): It disrupts the G2-M cell cycle transition, leading to mitotic arrest and apoptosis.
Interaction with the PI3K/Akt pathway: It inhibits the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation.
Ras mimetic activity: It acts as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling.
Microtubule destabilization: It destabilizes microtubules, leading to cell cycle alterations and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Key Research Findings
Bioavailability Enhancements
- Esterification Strategies: The ester analogue 6q (derived from 6p) incorporates a benzoquinone ester group to improve bioavailability. This modification increases lipophilicity, facilitating cellular uptake .
- Sodium Salt Formation: ON 01910.Na ’s sodium salt formulation enhances aqueous solubility, critical for intravenous administration in clinical settings .
Metabolic Modifications
Functional Group Impact
- Hydroxyl vs. Methoxy Groups : Compound 6p replaces a methoxy group with a hydroxyl, increasing hydrogen-bonding capacity. This alters pharmacokinetics but may reduce membrane permeability compared to ON 01910.Na .
- Trifluoromethyl Substitution : The derivative in incorporates a CF₃ group, likely enhancing metabolic stability and target binding through hydrophobic interactions .
Biological Activity
Sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, commonly referred to as Rigosertib sodium (ON-01910.Na), is a synthetic compound with significant biological activity, particularly in oncology. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
Property | Value |
---|---|
Chemical Formula | C21H24NNaO8S |
Molecular Weight | 451.49 g/mol |
CAS Number | 592542-59-1 |
Melting Point | 172-174 °C |
Solubility | Soluble in DMSO |
pKa | 4.23 ± 0.20 |
Rigosertib sodium is characterized by its sulfonylmethyl and methoxyphenyl groups, which contribute to its biological activity as a microtubule destabilizing agent and a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) .
Rigosertib sodium operates through multiple pathways:
- Microtubule Destabilization : It disrupts microtubule assembly, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for inhibiting cancer cell proliferation .
- Apoptosis Induction : The compound enhances apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. It has been shown to increase the levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Flow cytometry studies indicate that Rigosertib sodium causes significant G2/M phase arrest in various cancer cell lines, including HepG2 cells .
Case Study: HepG2 Cell Line
In a study involving HepG2 (human hepatocellular carcinoma) cells, Rigosertib sodium demonstrated potent cytotoxic effects with an IC50 value of approximately 1.38 μM. Key findings from this study include:
- Cytotoxicity : Compared to untreated controls, Rigosertib sodium significantly reduced cell viability.
- Mitochondrial Membrane Potential (MMP) : The compound caused a notable decrease in MMP, indicating early apoptotic changes.
- Flow Cytometry Analysis : Results showed an increase in Annexin-V positive cells, confirming apoptosis induction.
The study also highlighted a three-fold increase in G2/M phase cell population after treatment with Rigosertib sodium .
Clinical Applications
Rigosertib sodium is currently under investigation for its efficacy in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It has received Orphan Drug Designation from the FDA due to its potential benefits for patients with high-risk conditions .
Clinical Trials
Rigosertib has reached Phase III clinical trials, focusing on patients who have not responded to standard therapies. Preliminary results indicate improved outcomes compared to traditional treatments, emphasizing its role as a novel therapeutic agent in hematological malignancies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including sulfonamide formation, ester hydrolysis, and sodium salt generation. For example:
- Step 1 : Ethyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid intermediate .
- Step 2 : Neutralization with sodium hydroxide generates the sodium salt. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving >80% yield and minimizing byproducts. Refluxing in toluene/water mixtures (8:2) for 5–7 hours, as described in analogous sulfonamide syntheses, may improve efficiency .
Q. How is the compound characterized structurally, and which crystallographic tools are recommended for validation?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The Cambridge Structural Database (CSD) provides reference data for validating bond lengths/angles .
- NMR/HRMS : Confirm functional groups via -NMR (e.g., methoxy peaks at δ 3.81 ppm) and HRMS (observed [M-H]⁻ at m/z 304.0545 vs. calculated 305.0569) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antitumor mechanisms (e.g., microtubule destabilization vs. kinase inhibition)?
The compound (ON 01910.Na/Rigosertib ) exhibits dual mechanisms:
- Microtubule targeting : In vitro tubulin polymerization assays (e.g., cell-free systems) show direct inhibition, leading to mitotic arrest and multipolar spindles .
- Kinase modulation : Indirect inhibition of Plk1/Cdc25C phosphorylation is observed in cellular assays but not in kinase-specific assays. To resolve discrepancies:
Q. How can researchers design in vitro assays to differentiate cytotoxic effects in cancer vs. normal cells?
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HCT-116 cancer cells vs. non-tumor fibroblasts). ON 01910.Na shows 3–10× selectivity for cancer cells .
- Cell-cycle analysis : Use flow cytometry to quantify G₂/M arrest (indicative of microtubule disruption) in cancer cells. Normal cells typically exhibit minimal arrest at therapeutic doses .
Q. What computational methods predict pharmacokinetic challenges (e.g., low oral bioavailability) for this compound?
- ADMET prediction : Tools like ACD/Labs Percepta assess logP (hydrophilicity) and permeability. The compound’s high polarity (multiple sulfonyl/methoxy groups) may limit membrane penetration .
- Co-crystallization studies : Use WinGX/ORTEP-3 to model interactions with serum proteins (e.g., albumin), which influence bioavailability .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity during preclinical testing?
- Quality control : Implement HPLC purity checks (>98%) and standardized biological assays (e.g., tubulin polymerization IC₅₀).
- Structural analogs : Compare activity of derivatives (e.g., TL-77) to isolate structure-activity relationships (SAR) and identify critical functional groups .
Q. What statistical approaches validate contradictory results in mechanism-of-action studies?
- Multivariate analysis : Apply principal component analysis (PCA) to integrate data from transcriptomics, proteomics, and phenotypic assays.
- Bayesian modeling : Quantify confidence intervals for conflicting kinase inhibition vs. microtubule effects .
Q. Methodological Resources
Properties
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.